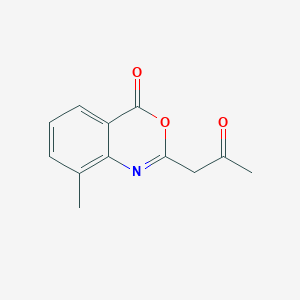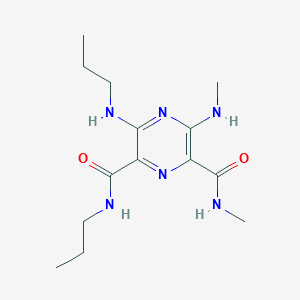![molecular formula C12H13ClO5 B8043529 4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B8043529.png)
4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid is a chemical compound with significant applications in various fields such as agriculture, medicine, and scientific research. This compound is known for its unique structure and properties, which make it valuable in different industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid typically involves the reaction of 4-chlorophenoxyacetic acid with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Purification steps such as crystallization and filtration are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.
Biology: In biological research, 4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in biochemical assays.
Medicine: In the medical field, this compound has potential applications in drug development. Its structural similarity to other biologically active molecules makes it a candidate for the synthesis of new therapeutic agents.
Industry: In industry, this compound is used in the production of herbicides and other agrochemicals. Its ability to inhibit plant growth makes it useful in controlling weeds and unwanted vegetation.
Wirkmechanismus
The mechanism by which 4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to the desired biological or chemical outcome. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenoxyacetic Acid: A closely related compound with similar herbicidal properties.
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another herbicide used in agriculture.
MCPA (2-(4-Chloro-2-methylphenoxy)acetic Acid): A widely used herbicide with similar applications.
Uniqueness: 4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to its analogs. Its ethoxy group and additional carbonyl functionality contribute to its unique properties and applications.
This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenoxy)ethoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO5/c13-9-1-3-10(4-2-9)17-7-8-18-12(16)6-5-11(14)15/h1-4H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIVVDUODHDMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[[(3E)-3-acetyloxyiminoisoindol-1-yl]amino] acetate](/img/structure/B8043449.png)



![N-[4-(benzenesulfonylsulfamoyl)-3-methylphenyl]-2-methylprop-2-enamide](/img/structure/B8043478.png)
![3-[[(Diphenylmethylene)amino]oxy]propanenitrile](/img/structure/B8043484.png)
![4-Chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]quinoline](/img/structure/B8043488.png)


![4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate](/img/structure/B8043512.png)


![(4Z)-4-[2-(2-butoxyethoxy)ethoxymethylidene]cyclohexene](/img/structure/B8043550.png)
![methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate](/img/structure/B8043559.png)
